molecular formula C7H7Cl2NO2 B3011934 (Pyridin-3-yl)methyl chloroformate hydrochloride CAS No. 1885884-30-9

(Pyridin-3-yl)methyl chloroformate hydrochloride

Cat. No.: B3011934
CAS No.: 1885884-30-9
M. Wt: 208.04
InChI Key: ZGZFFWJSCZSXNY-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methyl chloroformate hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

(Pyridin-3-yl)methyl chloroformate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in the modification of biomolecules and in the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

“(Pyridin-3-yl)methyl chloroformate hydrochloride” is considered hazardous. It forms highly flammable vapour-air mixtures and, if heated, releases phosgene . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-3-yl)methyl chloroformate hydrochloride typically involves the reaction of pyridine derivatives with chloroformates. One common method is the reaction of pyridine-3-methanol with phosgene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-3-yl)methyl chloroformate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form pyridine-3-methanol and carbon dioxide.

    Condensation Reactions: It can react with amines to form carbamates.

Common Reagents and Conditions

    Bases: Triethylamine, pyridine

    Solvents: Dichloromethane, toluene

    Catalysts: Various metal catalysts can be used to facilitate specific reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include carbamates, esters, and substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)methyl chloroformate hydrochloride involves its reactivity as a chloroformate ester. It can react with nucleophiles such as amines and alcohols to form carbamates and esters, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-3-methanol
  • Pyridine-3-carboxylic acid
  • Pyridine-3-yl methyl carbonate

Uniqueness

(Pyridin-3-yl)methyl chloroformate hydrochloride is unique due to its reactivity as a chloroformate ester, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbamates and esters makes it valuable in organic synthesis and various industrial applications.

Properties

IUPAC Name

pyridin-3-ylmethyl carbonochloridate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c8-7(10)11-5-6-2-1-3-9-4-6;/h1-4H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZFFWJSCZSXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885884-30-9
Record name (pyridin-3-yl)methyl chloroformate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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